N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
The compound “N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The chemical formula is C20H20ClN5O2 .Scientific Research Applications
Anticancer and Antimicrobial Agents
The synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities has been investigated, with some compounds showing significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also displayed in vitro antibacterial and antifungal activities, suggesting their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited moderate to good binding energies, alongside antimicrobial and antioxidant activity, emphasizing the role of molecular docking in identifying potential therapeutic applications (Flefel et al., 2018).
Molecular Interaction Studies
The antagonist activity of structurally similar compounds against the CB1 cannabinoid receptor has been studied, demonstrating how molecular interactions can influence the steric binding interactions with receptors. Such studies are pivotal for drug design, especially in understanding the binding affinities and activity profiles of potential pharmaceutical compounds (Shim et al., 2002).
Structural and Optical Characterization
The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been reported, highlighting the importance of such compounds in materials science, particularly for their potential use in photonic and electronic devices. These studies not only offer insights into the electronic properties of these materials but also their applicability in developing new technologies (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4S/c20-13-3-5-14(6-4-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-2-1-7-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQALOAZVGLJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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